molecular formula C22H32F3NO2 B159918 n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide CAS No. 129476-45-5

n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide

Cat. No.: B159918
CAS No.: 129476-45-5
M. Wt: 399.5 g/mol
InChI Key: GPXFKRMUGRAQRX-UHFFFAOYSA-N
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Description

n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide is a chemical compound known for its unique properties and applications. It is also referred to as N-Dodecyl-4-trifluoroacetylacetanilide. This compound is characterized by its molecular formula C22H32F3NO2 and a molecular weight of 399.49 g/mol . It is commonly used in various scientific research fields due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide typically involves the reaction of dodecylamine with 4-trifluoroacetylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide involves its interaction with specific molecular targets. It acts as a lipophilic ionophore, facilitating the transport of ions across biological membranes. This property makes it useful in the study of ion transport mechanisms and membrane dynamics .

Comparison with Similar Compounds

Similar Compounds

  • N-Dodecyl-4-trifluoroacetylacetanilide
  • N-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide

Uniqueness

This compound stands out due to its trifluoroacetyl group, which imparts unique chemical and physical properties. This makes it more effective in certain applications compared to similar compounds .

Properties

IUPAC Name

N-dodecyl-N-[4-(2,2,2-trifluoroacetyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32F3NO2/c1-3-4-5-6-7-8-9-10-11-12-17-26(18(2)27)20-15-13-19(14-16-20)21(28)22(23,24)25/h13-16H,3-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXFKRMUGRAQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(C1=CC=C(C=C1)C(=O)C(F)(F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345999
Record name n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129476-45-5
Record name n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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